N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam
Overview
Description
N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam is a chemical compound with the molecular formula C13H26N2O5Si and a molecular weight of 318.44 g/mol . It is known for its unique structure, which includes a caprolactam moiety linked to a trimethoxysilyl group via a pentyl chain. This compound is often used in various industrial and research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam typically involves the following steps :
Condensation Reaction: 2-aza-1-oxopentanoic acid is condensed with hexanediol to form an intermediate.
Alkylation Reaction: The intermediate is then reacted with trimethoxysilyl chloride to introduce the trimethoxysilyl group.
Dehydration: The final step involves the dehydration of the reaction mixture to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, which are useful in the formation of polymeric materials.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethoxysilyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Various nucleophiles, including amines, alcohols, and thiols, under appropriate reaction conditions.
Major Products Formed
Hydrolysis: Silanol derivatives.
Condensation: Polymeric siloxanes.
Substitution: Substituted caprolactam derivatives.
Scientific Research Applications
N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam has a wide range of applications in scientific research :
Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam involves its ability to undergo hydrolysis and condensation reactions . The trimethoxysilyl group hydrolyzes to form silanol groups, which can then condense to form siloxane bonds. These reactions enable the compound to form strong covalent bonds with various substrates, making it useful in surface modification and material synthesis.
Comparison with Similar Compounds
Similar Compounds
N-Methylcaprolactam: Similar structure but lacks the trimethoxysilyl group.
1-[3-(Trimethoxysilyl)propyl]urea: Contains a trimethoxysilyl group but has a different core structure.
Caprolactam: The parent compound without any functional group modifications.
Uniqueness
N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam is unique due to the presence of both the caprolactam and trimethoxysilyl groups in its structure. This combination imparts unique properties, such as the ability to undergo hydrolysis and condensation reactions, making it highly versatile for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
2-oxo-N-(3-trimethoxysilylpropyl)azepane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O5Si/c1-18-21(19-2,20-3)11-7-9-14-13(17)15-10-6-4-5-8-12(15)16/h4-11H2,1-3H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOUXCBUKZRSQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCNC(=O)N1CCCCCC1=O)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O5Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam interact with trivalent cations, and what are the implications of this interaction?
A1: this compound, when functionalized onto mesoporous silica, exhibits the ability to bind trivalent cations like aluminum and scandium. [] This interaction occurs through two primary mechanisms:
- Coordination with both the silica surface and the ligand: This was observed for both aluminum and scandium. Interestingly, while aluminum adopted different coordination numbers depending on whether it was bound to the silica or the ligand, scandium maintained a consistent coordination number in both scenarios. []
- Susceptibility to acid hydrolysis: The functionalized silica, upon interaction with trivalent cations, can undergo degradation. Two main degradation pathways were identified: detachment of the ligand from the silica surface and opening of the seven-membered ring within the ligand structure. This ring-opening, while a form of degradation, could potentially prove beneficial by reducing steric hindrance and promoting more efficient metal binding. []
Q2: What are the potential applications of this compound functionalized mesoporous silica in materials science?
A2: The ability of this compound functionalized mesoporous silica to selectively bind trivalent cations makes it a promising material for various applications, including:
- Selective separation of metal ions: The differing binding mechanisms and affinities towards various trivalent cations could be exploited to develop highly selective separation processes. []
- Catalysis: The complexation of metal ions onto the functionalized silica surface can create catalytic sites with tailored activity and selectivity for specific chemical reactions. []
- Sensing applications: The interaction of specific metal ions with the functionalized silica could be transduced into detectable signals, enabling the development of sensitive and selective chemical sensors. []
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